molecular formula C18H16FN5O2 B10995716 N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10995716
M. Wt: 353.3 g/mol
InChI Key: LLCICRQHTZOUGW-UHFFFAOYSA-N
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Description

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines indazole, oxazole, and pyridine moieties, making it a versatile candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions that include the formation of the indazole and oxazole rings, followed by their coupling with the pyridine moiety. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes:

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Solvent Selection: Choosing solvents that enhance the solubility of intermediates and final products.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease pathways . For example, it may inhibit kinases or other signaling molecules, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of indazole, oxazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities, making it a valuable compound for research and development .

Biological Activity

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structural composition includes elements from indazole, oxazole, and pyridine, which contribute to its biological activity, particularly in oncology and immunotherapy contexts.

Structural Characteristics

The compound is characterized by the following structural features:

  • Indazole Ring : The fluorinated indazole component enhances biological activity and solubility.
  • Oxazole and Pyridine Moieties : These heterocycles are known for their roles in drug design and interaction with biological targets.
  • Carboxamide Group : This functional group is crucial for forming interactions with proteins and enzymes involved in disease pathways.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Protein Interactions : The compound may inhibit specific protein interactions that are critical in cancer progression and immune response modulation.
  • Antitumor Activity : Similar compounds have demonstrated potent antitumor effects, suggesting potential efficacy against various cancer types.

Antitumor Activity

Research has shown that derivatives of indazole often exhibit strong antitumor properties. For instance:

CompoundTargetIC50 Value (nM)Reference
81cPLK4<10
82aPim-10.4
83MM1.S640

These findings indicate that the structural features of this compound may confer similar antitumor activity.

Mechanistic Studies

Mechanistic studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to evaluate the binding affinities of this compound with various proteins involved in tumor growth:

  • Binding Affinity : Initial evaluations suggest a strong binding affinity to target proteins implicated in cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-chloro-pyridin-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridineChlorinated pyridine instead of fluorinated indazolePotentially different biological activity due to chlorine substitution
3-methyl-N-(indolyl)-6-(propan-2-yl)-oxazolo[5,4-b]pyridineIndole ring instead of indazoleMay exhibit different pharmacological properties

This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.

Properties

Molecular Formula

C18H16FN5O2

Molecular Weight

353.3 g/mol

IUPAC Name

N-(4-fluoro-1H-indazol-3-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H16FN5O2/c1-8(2)13-7-10(14-9(3)24-26-18(14)20-13)17(25)21-16-15-11(19)5-4-6-12(15)22-23-16/h4-8H,1-3H3,(H2,21,22,23,25)

InChI Key

LLCICRQHTZOUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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